Cas no 2097926-67-3 (5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide)

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide is a specialized sulfonamide derivative featuring a thiophene moiety and a hydroxyalkyl chain, which contribute to its unique physicochemical and biological properties. The compound's structure combines a sulfamoyl group with a methoxy-substituted benzamide core, enhancing its potential for selective interactions in medicinal or material applications. The presence of the thiophene ring may improve binding affinity in certain biological targets, while the hydroxyalkyl spacer offers flexibility for further functionalization. This molecule is of interest in pharmaceutical research, particularly for its potential as a scaffold in drug discovery or as an intermediate in synthetic chemistry. Its well-defined structure allows for precise modifications to optimize performance in specific applications.
5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide structure
2097926-67-3 structure
Product name:5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
CAS No:2097926-67-3
MF:C17H22N2O5S2
MW:398.496982097626
CID:5469691

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-{[5-hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
    • 5-[(5-hydroxy-3-thiophen-2-ylpentyl)sulfamoyl]-2-methoxybenzamide
    • 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
    • Inchi: 1S/C17H22N2O5S2/c1-24-15-5-4-13(11-14(15)17(18)21)26(22,23)19-8-6-12(7-9-20)16-3-2-10-25-16/h2-5,10-12,19-20H,6-9H2,1H3,(H2,18,21)
    • InChI Key: XYEROYKMIKOTTM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C(N)=O)C=1)OC)(NCCC(C1=CC=CS1)CCO)(=O)=O

Computed Properties

  • Exact Mass: 398.09701415 g/mol
  • Monoisotopic Mass: 398.09701415 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 10
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Molecular Weight: 398.5
  • Topological Polar Surface Area: 155

5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6571-1080-5μmol
5-{[5-hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
2097926-67-3
5μmol
$63.0 2023-09-08
Life Chemicals
F6571-1080-20μmol
5-{[5-hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
2097926-67-3
20μmol
$79.0 2023-09-08
Life Chemicals
F6571-1080-3mg
5-{[5-hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
2097926-67-3
3mg
$63.0 2023-09-08
Life Chemicals
F6571-1080-15mg
5-{[5-hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
2097926-67-3
15mg
$89.0 2023-09-08
Life Chemicals
F6571-1080-10μmol
5-{[5-hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
2097926-67-3
10μmol
$69.0 2023-09-08
Life Chemicals
F6571-1080-50mg
5-{[5-hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
2097926-67-3
50mg
$160.0 2023-09-08
Life Chemicals
F6571-1080-20mg
5-{[5-hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
2097926-67-3
20mg
$99.0 2023-09-08
Life Chemicals
F6571-1080-75mg
5-{[5-hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
2097926-67-3
75mg
$208.0 2023-09-08
Life Chemicals
F6571-1080-2μmol
5-{[5-hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
2097926-67-3
2μmol
$57.0 2023-09-08
Life Chemicals
F6571-1080-4mg
5-{[5-hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide
2097926-67-3
4mg
$66.0 2023-09-08

Additional information on 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide

Introduction to 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 2097926-67-3 is a sophisticated molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its chemical name, 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide, provides a detailed insight into its structural composition and potential biological activities. This introduction aims to explore the compound's structure, its potential applications, and how it aligns with the latest advancements in the field.

The molecular structure of this compound features a benzamide core substituted with a sulfamoyl group at the 5-position, which is further linked to a pentyl chain that incorporates a thiophene ring at the 3-position. The presence of the hydroxyl group on the pentyl chain and the methoxy group on the benzamide moiety adds to its complexity and suggests multiple potential interaction sites with biological targets. This structural complexity is not merely an academic curiosity but a deliberate design choice that enhances its pharmacological profile.

In recent years, there has been a surge in interest towards molecules that exhibit dual or multi-target interactions. The sulfamoyl group in 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide is known to interact with various biological receptors and enzymes, making it a promising candidate for drug development. The hydroxyl group, on the other hand, can form hydrogen bonds, which can be crucial for stabilizing interactions within biological systems. The thiophene ring is another interesting feature; thiophene derivatives are widely recognized for their antimicrobial and anti-inflammatory properties.

The significance of this compound is further underscored by its potential applications in treating various diseases. For instance, studies have shown that sulfamoyl derivatives can modulate enzyme activity by inhibiting or activating specific pathways. This compound, with its unique structural features, could potentially interfere with disease-causing pathways by targeting multiple enzymes or receptors simultaneously. Such multitargeting strategies are particularly attractive in the treatment of complex diseases like cancer, where multiple pathways are often dysregulated.

Recent research has also highlighted the importance of computational modeling in drug discovery. The structural features of 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide make it an excellent candidate for molecular docking studies. These studies can help predict how the compound interacts with biological targets at an atomic level, providing valuable insights into its mechanism of action. Computational approaches are not only cost-effective but also allow for rapid screening of large libraries of compounds, thereby accelerating the drug discovery process.

In addition to computational studies, experimental validation is crucial for understanding the biological activity of this compound. Preliminary experiments have shown promising results in vitro, indicating that it can modulate the activity of several key enzymes involved in disease pathways. These findings are particularly exciting as they lay the groundwork for further investigation into its potential therapeutic applications.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. The ability to synthesize such intricate molecules underscores the progress made in synthetic chemistry over recent decades.

The development of novel drug candidates like 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide relies heavily on collaboration between chemists, biologists, and pharmacologists. Each discipline contributes unique expertise that is essential for understanding and optimizing drug candidates throughout their development pipeline. This interdisciplinary approach ensures that compounds like this one are not only structurally sound but also biologically active and clinically relevant.

The future prospects for this compound are promising. Ongoing research aims to optimize its pharmacological properties through structural modifications and to explore new therapeutic applications. Additionally, clinical trials may be conducted to evaluate its safety and efficacy in humans. Such trials are critical for translating laboratory findings into viable therapeutic options for patients.

In conclusion, 5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide, with its CAS number 2097926-67-3, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it a promising candidate for treating various diseases, and ongoing research continues to uncover new possibilities for its application. As our understanding of biological systems grows more sophisticated, compounds like this one will play an increasingly important role in developing innovative therapies.

Recommend Articles

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD